molecular formula C10H15N3O2 B8742276 N-(2-(dimethylamino)ethyl)-2-nitrobenzenamine CAS No. 25238-55-5

N-(2-(dimethylamino)ethyl)-2-nitrobenzenamine

Cat. No. B8742276
M. Wt: 209.24 g/mol
InChI Key: JSNWIWQOIKRWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05162318

Procedure details

To a solution of 2-bromonitrobenzene (10.23 g) in 1-propanol (100 ml) was added N,N-dimethylethylenediamine (13.41 g) and the mixture was refluxed for 3 days. The solvent was then distilled off under reduced pressure and the residue was purified by silica gel chromatography (eluent: chloroform:methanol=50:1) to give 9.72 g of N-(2-nitrophenyl)-N',N'-dimethylethylenediamine.
Quantity
10.23 g
Type
reactant
Reaction Step One
Quantity
13.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][NH2:15]>C(O)CC>[N+:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:15][CH2:14][CH2:13][N:12]([CH3:16])[CH3:11])([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
10.23 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
13.41 g
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 days
Duration
3 d
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (eluent: chloroform:methanol=50:1)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.72 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.